REACTION_CXSMILES
|
[O:1]([CH2:8][CH:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S([O-])([O-])(=O)=O.[Mg+2].C(N1CCN2CCN(C(C)C)P1N(C(C)C)CC2)(C)C.[N+:37]([CH2:40][CH3:41])([O-:39])=[O:38]>[N+](C)([O-])=O>[N+:37]([CH:40]([CH3:41])[CH:9]([OH:10])[CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O-:39])=[O:38] |f:1.2|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
nitroethane
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1P2N(CCN(CC1)CCN2C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was vigorously stirred for 5 days at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (SiO2, dichloromethane/t-butyl methyl ether)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(C(COC1=CC=CC=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |